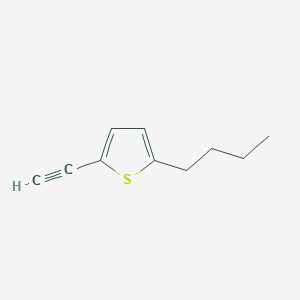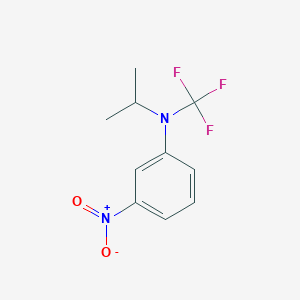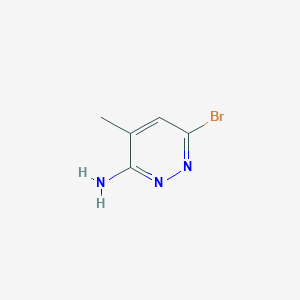
6-Bromo-4-methyl-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-3-pyridazinamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and a methyl group at position 4 makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-3-pyridazinamine can be achieved through several methods. One common approach involves the bromination of 4-methyl-3-pyridazinamine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methyl-3-pyridazinamine is coupled with a brominated reagent in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-3-pyridazinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazinamines, oxidized or reduced derivatives, and coupled products with various functional groups .
Scientific Research Applications
6-Bromo-4-methyl-3-pyridazinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-pyridazinamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-3-pyridazinamine: Lacks the methyl group, which affects its chemical properties and applications.
6-Bromo-4-chloropyridazine: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.
Uniqueness
6-Bromo-4-methyl-3-pyridazinamine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
6-bromo-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |
InChI Key |
GHIROJPDVCYLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
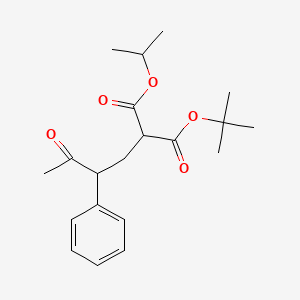
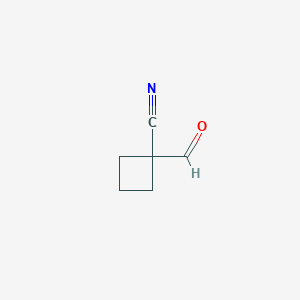
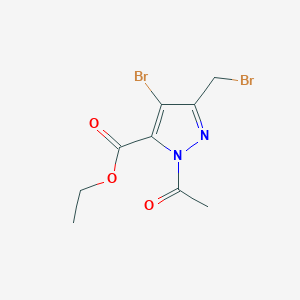

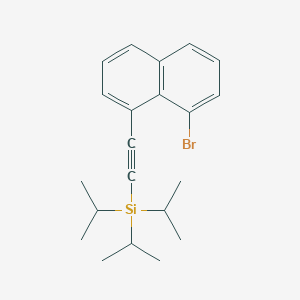
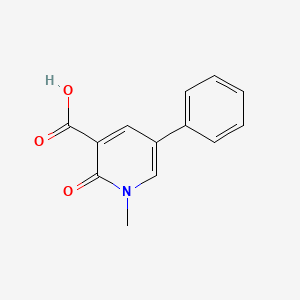
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
